N-(3-fluorobenzyl)-2-(3-methylphenoxy)acetamide
Description
Synthesis Analysis
The synthesis of related fluorobenzyl-phenoxyacetamide compounds involves complex reactions, such as the fluoroalkylation of phenol precursors with fluoromethyl iodide or other related compounds. For example, a study described the synthesis of a potent ligand for peripheral benzodiazepine receptor by reacting diiodomethane with a phenol precursor, followed by treatment with tetrabutylammonium fluoride (Zhang et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR, and IR spectroscopy. For instance, a compound's crystal structure and space group can be determined, revealing how hydrogen bonds and other interactions contribute to the stability and configuration of the molecule (Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can be influenced by various factors, including the presence of specific functional groups or the substitution pattern on the benzene ring. For example, the reactivity of acetamidomethylation of phenol and anisole has been demonstrated, showcasing the formation of N-substituted acetamides (Sekiya et al., 1961).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, can be significantly affected by the molecular structure. While specific data for N-(3-fluorobenzyl)-2-(3-methylphenoxy)acetamide is not available, related compounds' properties provide a basis for understanding how molecular modifications impact these characteristics.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals, stability under various conditions, and degradation pathways, are crucial for understanding a compound's behavior in different environments. Studies on related compounds, such as the reductive carbonylation of nitrobenzene to form N-substituted acetamides, illustrate the complex nature of these reactions and the potential for synthesizing valuable derivatives (Vavasori et al., 2023).
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12-4-2-7-15(8-12)20-11-16(19)18-10-13-5-3-6-14(17)9-13/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVONRVDLUSSGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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